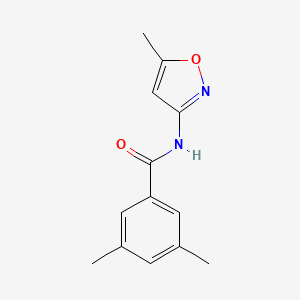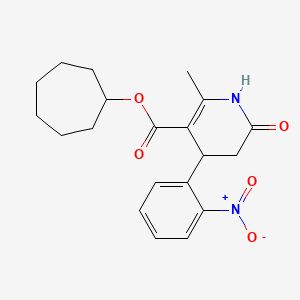![molecular formula C13H17N3O3S B4670978 N-allyl-2-[(4-methoxyphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4670978.png)
N-allyl-2-[(4-methoxyphenoxy)acetyl]hydrazinecarbothioamide
Vue d'ensemble
Description
N-allyl-2-[(4-methoxyphenoxy)acetyl]hydrazinecarbothioamide, also known as 'AMPAH', is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of hydrazinecarbothioamides and has been found to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of AMPAH is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, which may explain the anti-inflammatory and analgesic effects of AMPAH observed in the study by Keri et al.
Biochemical and Physiological Effects:
AMPAH has been found to exhibit interesting biochemical and physiological effects. A study by Rostami et al. in 2013 reported that AMPAH exhibited significant antioxidant activity in vitro. Another study by Keri et al. in 2016 reported that AMPAH exhibited significant anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
AMPAH has several advantages for lab experiments, including its relatively simple synthesis method and its interesting biochemical and physiological effects. However, there are also some limitations to using AMPAH in lab experiments. For example, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on AMPAH. One potential direction is to investigate its potential as a new anti-inflammatory and analgesic drug. Another potential direction is to investigate its potential as an antioxidant agent. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Applications De Recherche Scientifique
AMPAH has been studied for its potential applications in scientific research. One such study by Keri et al. in 2016 investigated the anti-inflammatory and analgesic effects of AMPAH in animal models. The study found that AMPAH exhibited significant anti-inflammatory and analgesic effects, making it a potential candidate for the development of new anti-inflammatory and analgesic drugs.
Propriétés
IUPAC Name |
1-[[2-(4-methoxyphenoxy)acetyl]amino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-3-8-14-13(20)16-15-12(17)9-19-11-6-4-10(18-2)5-7-11/h3-7H,1,8-9H2,2H3,(H,15,17)(H2,14,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGVFCOHUXXRIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC(=S)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4670899.png)
![2-{4-[2-cyano-2-(3-nitrophenyl)vinyl]-2-iodo-6-methoxyphenoxy}-N-phenylacetamide](/img/structure/B4670901.png)
![1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4670902.png)

![4-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B4670925.png)


![ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B4670934.png)
![propyl [4-(aminocarbonyl)phenyl]carbamate](/img/structure/B4670942.png)



![4-[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B4670970.png)